Furfurylamine, N-(3-triethylsilylpropyl)-

Description

Contextualization of Organosilicon Amine Compounds in Modern Chemistry

Organosilicon compounds, characterized by the presence of carbon-silicon bonds, have become indispensable in various fields of modern chemistry. researchgate.netacs.org The unique properties of the silicon atom, such as its larger atomic radius and lower electronegativity compared to carbon, impart distinct characteristics to these molecules. acs.org Organosilicon compounds are utilized as synthetic intermediates, and their derivatives, including organosilicon amines, play a crucial role as building blocks for a variety of materials. researchgate.net The incorporation of silicon into organic molecules can influence properties such as thermal stability, hydrophobicity, and reactivity. In the context of amines, the presence of a silicon-containing substituent can modulate the basicity and nucleophilicity of the nitrogen atom, as well as introduce new reactive sites for further chemical transformations.

Significance of Furfurylamine (B118560) Derivatives in Advanced Chemical Synthesis

Furfurylamine is a versatile primary amine derived from furfural (B47365), a key platform chemical obtained from the dehydration of C5 sugars found in lignocellulosic biomass. chemicalbook.com This bio-based origin makes furfurylamine and its derivatives attractive from a sustainable chemistry perspective. nih.govfrontiersin.org Furfurylamine serves as a valuable intermediate in the synthesis of a wide range of products, including pharmaceuticals, agrochemicals, and polymers. rsc.orgchemicalbook.comresearchgate.net The furan (B31954) ring in furfurylamine is an aromatic heterocycle that can participate in various chemical reactions, while the primary amine group is a key functional handle for derivatization, such as through reductive amination or N-alkylation. researchgate.netrsc.org The development of efficient catalytic methods for the synthesis of furfurylamine from furfural is an active area of research, with a focus on environmentally friendly processes. rsc.orgrsc.orgresearchgate.net

Design Principles and Molecular Architecture of N-(3-triethylsilylpropyl)furfurylamine

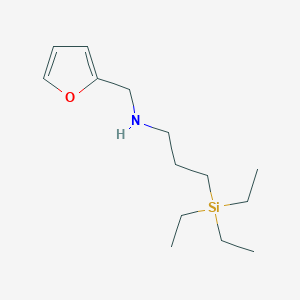

The molecular architecture of N-(3-triethylsilylpropyl)furfurylamine consists of a furfuryl group attached to a secondary amine, which is in turn bonded to a propyl chain bearing a triethylsilyl group at its terminus. This structure suggests a thoughtful design aimed at combining the properties of both the furan and the organosilane moieties.

The synthesis of this compound can be envisioned through several established synthetic routes for N-substituted amines. One plausible method is the reductive amination of furfural with 3-(triethylsilyl)propan-1-amine. This two-step, one-pot reaction would first involve the formation of an imine intermediate from the condensation of the aldehyde (furfural) and the primary amine, followed by the in-situ reduction of the imine to the corresponding secondary amine. nih.govnih.gov Another potential synthetic pathway is the N-alkylation of furfurylamine with a (3-halopropyl)triethylsilane (e.g., chloro- or bromopropyltriethylsilane). This reaction would proceed via a nucleophilic substitution mechanism, where the nitrogen atom of furfurylamine attacks the electrophilic carbon of the alkyl halide. rsc.org

The resulting molecule possesses several key structural features:

A Furan Ring: A five-membered aromatic heterocycle containing an oxygen atom, which can influence the electronic properties of the molecule and serve as a site for further functionalization.

A Propyl Chain: A flexible aliphatic spacer connecting the amine to the silicon atom.

Overview of Research Trajectories and Academic Significance

While specific research on N-(3-triethylsilylpropyl)furfurylamine is not prominent, its structure suggests several potential avenues for academic and industrial investigation. The academic significance of this and similar molecules lies in the fundamental understanding of how the interplay between the furan ring and the organosilicon moiety affects the compound's physical and chemical properties.

Potential research trajectories could include:

Materials Science: The compound could be explored as a monomer or a modifying agent in the synthesis of novel polymers. The furan ring could be involved in polymerization reactions (e.g., Diels-Alder), while the organosilicon group could enhance thermal stability or hydrophobicity of the resulting material.

Surface Modification: The triethylsilyl group suggests potential applications in surface modification. Silyl (B83357) ethers are known to be useful in this regard, and this compound could be used to functionalize silica-based materials, imparting new surface properties.

Catalysis: The molecule could serve as a ligand for metal catalysts. The nitrogen and the oxygen atom of the furan ring could act as coordination sites for metal ions, and the bulky triethylsilyl group could influence the steric environment around the catalytic center, potentially leading to enhanced selectivity in catalytic reactions.

Corrosion Inhibition: Furfurylamine itself is known to be a corrosion inhibitor, and the introduction of the hydrophobic triethylsilylpropyl group might enhance this property, particularly for protecting metal surfaces in non-aqueous environments. nih.gov

The study of N-(3-triethylsilylpropyl)furfurylamine and its analogues would contribute to the broader understanding of structure-property relationships in hybrid organosilicon-bio-based molecules, a field of growing importance in the quest for sustainable and high-performance chemicals.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-3-triethylsilylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NOSi/c1-4-17(5-2,6-3)12-8-10-15-13-14-9-7-11-16-14/h7,9,11,15H,4-6,8,10,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNGWCBICXBZNJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)CCCNCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20166319 | |

| Record name | Furfurylamine, N-(3-triethylsilylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1578-43-4 | |

| Record name | Furfurylamine, N-(3-triethylsilylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001578434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furfurylamine, N-(3-triethylsilylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications in Advanced Materials Science and Engineering

Contributions to Nanotechnology and Nanomaterials Science

Fabrication of Organosilane-Based Nanomaterials

No research findings are available to describe the role or application of Furfurylamine (B118560), N-(3-triethylsilylpropyl)- in the fabrication of organosilane-based nanomaterials.

Chemical Transformations and Derivatization Strategies

Functionalization Pathways for N-(3-triethylsilylpropyl)furfurylamine

Functionalization would likely proceed through reactions targeting the nitrogen center and the furan (B31954) ring.

The secondary amine in N-(3-triethylsilylpropyl)furfurylamine is a nucleophilic center and would be expected to undergo reactions typical of such amines. This includes N-alkylation, acylation, and other reactions that form new carbon-nitrogen or heteroatom-nitrogen bonds. However, specific studies detailing the conditions and outcomes of such reactions for this particular compound, including potential competing reactions or the influence of the bulky triethylsilylpropyl group, are not documented.

The furan ring is an electron-rich aromatic system, generally susceptible to electrophilic substitution, preferentially at the 5-position (alpha to the oxygen and adjacent to the existing substituent). Reactions such as halogenation, nitration, and Friedel-Crafts acylation are theoretically possible. The presence of the N-(3-triethylsilylpropyl) group would influence the reactivity and regioselectivity of these substitutions. Conversely, nucleophilic substitution on the furan ring is generally difficult unless activated by strong electron-withdrawing groups, which are absent in this molecule. Specific experimental data on these modifications for N-(3-triethylsilylpropyl)furfurylamine are not available.

Synthesis of Advanced Chemical Intermediates and Building Blocks

The bifunctional nature of N-(3-triethylsilylpropyl)furfurylamine, possessing both a reactive amine and a modifiable furan ring, suggests its potential as a versatile building block in organic synthesis.

This compound could theoretically serve as a precursor for more complex molecules. For instance, the furan ring could be a diene in Diels-Alder reactions or a precursor to other heterocyclic systems. The silyl (B83357) group could also be exploited in specific cross-coupling reactions. However, there is no specific literature to support its use in the synthesis of specialized chemical entities.

The furan moiety is present in some agrochemicals, and silylated organic compounds can exhibit useful properties such as enhanced lipophilicity and metabolic stability. This suggests a potential, yet unexplored, application of N-(3-triethylsilylpropyl)furfurylamine in the development of new agrochemical or specialty chemical scaffolds. There are currently no patents or research articles that explicitly describe the use of this compound for such purposes.

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Reaction Mechanisms and Energetics

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the mechanisms and energetics of chemical reactions involving N-(3-triethylsilylpropyl)furfurylamine. Such studies can map out the potential energy surface for various transformations, identifying transition states, intermediates, and the associated energy barriers.

For instance, in the synthesis of N-substituted furfurylamines, computational analysis can help predict the most favorable reaction pathways, potentially avoiding the formation of byproducts which can be an issue in traditional synthetic routes. rsc.org The amination of furfural (B47365) derivatives, a key step in forming the furfurylamine (B118560) core, can be modeled to understand the catalytic cycles of different catalysts and the influence of substrates on reaction efficiency. rsc.org

Furthermore, computational studies can investigate the stability of the molecule and its derivatives. High-level quantum chemical calculations can determine thermochemical properties such as the gas-phase enthalpy of formation. This data is fundamental for understanding the molecule's intrinsic stability and for predicting the thermodynamics of reactions in which it participates.

A hypothetical reaction coordinate diagram for a generic reaction involving N-(3-triethylsilylpropyl)furfurylamine, as would be determined by quantum chemical calculations, is presented below.

Table 1: Hypothetical Energy Profile for a Reaction of N-(3-triethylsilylpropyl)furfurylamine

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.7 |

| Transition State 2 | +10.8 |

| Products | -12.3 |

This table represents a hypothetical reaction pathway and is for illustrative purposes to show the type of data generated from quantum chemical investigations.

Electronic Structure and Reactivity Analyses of N-(3-triethylsilylpropyl)furfurylamine

The electronic structure of a molecule dictates its reactivity. Computational methods can provide a detailed picture of how electrons are distributed within N-(3-triethylsilylpropyl)furfurylamine and how this distribution influences its chemical behavior.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy reflects the ability to accept electrons (electrophilicity). For N-(3-triethylsilylpropyl)furfurylamine, the furan (B31954) ring and the nitrogen atom's lone pair would be significant contributors to the HOMO, making these sites susceptible to electrophilic attack. The silyl (B83357) group can also influence the electronic properties through steric and electronic effects.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and donor-acceptor interactions within the molecule. This analysis can quantify the delocalization of the nitrogen lone pair into the furan ring and identify hyperconjugative interactions involving the silicon atom. These interactions are crucial for the stability and reactivity of the molecule.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface. For N-(3-triethylsilylpropyl)furfurylamine, the MEP would likely show a negative potential (red/yellow) around the nitrogen and oxygen atoms, indicating regions susceptible to electrophilic attack. A positive potential (blue) would be expected around the amine and alkyl protons.

Table 2: Predicted Electronic Properties of N-(3-triethylsilylpropyl)furfurylamine

| Property | Predicted Value/Characteristic |

| HOMO Energy | Relatively high, indicating nucleophilic character |

| LUMO Energy | Relatively high, suggesting low electrophilicity |

| NBO Charge on Nitrogen | Negative, indicating a site for protonation or electrophilic attack |

| NBO Charge on Silicon | Positive, but shielded by ethyl groups |

| MEP Minimum | Located near the nitrogen and furan oxygen atoms |

This table contains predicted characteristics based on the general electronic properties of furfurylamines and organosilanes.

Molecular Dynamics and Simulation of Intermolecular Interactions in Material Systems

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in condensed phases, such as in polymers or other material systems. dpi-proceedings.com MD simulations can predict how molecules of N-(3-triethylsilylpropyl)furfurylamine would interact with each other and with other components in a mixture or a composite material. frontiersin.org

For example, if N-(3-triethylsilylpropyl)furfurylamine is used as a coupling agent or a monomer in a polymer resin, MD simulations can provide insights into the structure and dynamics of the resulting material. These simulations can model the polymerization process and predict the mechanical and thermal properties of the final product. dpi-proceedings.com

The simulations can also reveal the nature of intermolecular forces at play. In a system containing N-(3-triethylsilylpropyl)furfurylamine, these would include:

Van der Waals interactions: Between the alkyl chains and the furan rings.

Dipole-dipole interactions: Arising from the polar C-O and C-N bonds.

Hydrogen bonding: The amine group can act as a hydrogen bond donor, and the furan oxygen and the amine nitrogen can act as hydrogen bond acceptors.

MD simulations can also be used to study the interaction of N-(3-triethylsilylpropyl)furfurylamine with surfaces, which is relevant if it is used as a surface modifier or adhesion promoter. frontiersin.org The simulations can predict the orientation of the molecule on a surface and the strength of its binding. frontiersin.org

Table 3: Potential Intermolecular Interactions Involving N-(3-triethylsilylpropyl)furfurylamine

| Interaction Type | Participating Groups | Significance |

| Hydrogen Bonding (Donor) | N-H | Important for interactions with polar matrices and surfaces. |

| Hydrogen Bonding (Acceptor) | Furan Oxygen, Amine Nitrogen | Contributes to cohesion and adhesion. |

| Dipole-Dipole | C-O, C-N bonds | Influences the bulk properties of materials. |

| Van der Waals | Triethylsilyl group, propyl chain, furan ring | Determines packing and compatibility with non-polar materials. |

Future Research Directions and Emerging Paradigms

Advancements in Sustainable Synthesis of Organosilicon Furfurylamines

The production of furfurylamine (B118560) and its derivatives is increasingly shifting towards greener and more sustainable methods, a trend that directly impacts the synthesis of N-(3-triethylsilylpropyl)furfurylamine. mdpi.comnih.gov A primary driver of this shift is the use of furfural (B47365), a key platform chemical derived from renewable biomass sources like corncob, rice straw, and sugarcane bagasse. nih.gov Traditional chemical routes for producing furfurylamine often require harsh conditions and expensive, environmentally challenging catalysts. nih.gov

Recent research has highlighted several promising sustainable alternatives. One-pot reductive amination of furfural using hydroxylammonium chloride as the aminating agent and zinc powder as a reducer in water offers an environmentally friendly and high-yielding pathway. semanticscholar.orgchemicalbook.comresearchgate.net Another green approach involves the use of molecular hydrogen and an aqueous ammonia (B1221849) solution with a Rh/Al2O3 catalyst, which can achieve high selectivity for furfurylamine under mild conditions. psu.edu Biocatalytic methods, employing enzymes like transaminases, are also gaining significant traction for the amination of furfural and its derivatives. rsc.org These enzymatic processes offer high selectivity and operate under mild conditions, further enhancing the sustainability profile of furfurylamine production. mdpi.comrsc.org

A key development in the synthesis of organosilicon furans is the directed C3-H silylation of furfuryl imines. researchgate.net This method, utilizing an iridium catalyst, allows for the direct introduction of a trialkylsilyl group onto the furan (B31954) ring, providing a versatile platform for further functionalization. researchgate.net While current methods for creating the N-propyl-triethylsilyl sidechain are established, future research will likely focus on integrating these sustainable furfurylamine synthesis techniques with efficient silylation processes to create a truly green and streamlined production route for N-(3-triethylsilylpropyl)furfurylamine.

Innovative Spectroscopic and Spectrometric Techniques for Structural and Mechanistic Insights

A deeper understanding of the structure and reaction mechanisms of N-(3-triethylsilylpropyl)furfurylamine relies on the application of advanced analytical techniques. Infrared (IR) spectroscopy is a fundamental tool for characterizing organosilicon compounds, with specific bands indicating the presence of key functional groups. gelest.com For instance, the Si-O-C stretching frequencies and the characteristic vibrations of the furan ring can be readily identified. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 29Si NMR, provides detailed information about the silicon environment within the molecule. researchgate.net This technique is invaluable for confirming the structure of the triethylsilyl group and for studying the electronic effects of the silyl (B83357) substituent on the furfurylamine moiety.

Mass spectrometry (MS) offers crucial insights into the molecular weight and fragmentation patterns of these compounds. Advanced techniques like electrospray ionization (ESI) coupled with high-resolution mass spectrometry (e.g., FT-ICR-MS) can provide highly accurate mass measurements and facilitate the elucidation of fragmentation pathways. nih.govmdpi.com In amines, alpha-cleavage is a common fragmentation pattern, and the presence of an odd number of nitrogen atoms results in a molecular ion with an odd mass-to-charge ratio, a useful diagnostic feature. youtube.comyoutube.com For silylated compounds, fragmentation often involves the silicon-containing group, providing further structural clues. nih.govnih.gov Future research will likely involve the use of tandem mass spectrometry (MS/MS) to probe the fragmentation of N-(3-triethylsilylpropyl)furfurylamine in greater detail, helping to map out its gas-phase ion chemistry and provide a basis for its unambiguous identification in complex mixtures. nih.gov

Interdisciplinary Applications and Expanding Research Horizons

The unique combination of a biomass-derived furan ring and a versatile organosilicon moiety in N-(3-triethylsilylpropyl)furfurylamine opens up a wide range of potential applications across various scientific disciplines. The furan-2(5H)-one core, a related structure, is considered a "privileged scaffold" in medicinal chemistry due to the diverse spatial arrangement of its substituents. nih.gov The incorporation of silyl groups can enhance the hydrophobicity and, consequently, the biological activity of molecules, as seen in some anticancer drug candidates. nih.gov This suggests that N-(3-triethylsilylpropyl)furfurylamine and its derivatives could be explored for their potential pharmacological properties.

In the realm of materials science, organosilicon compounds are well-known for their use in creating polymers and coatings with desirable properties such as thermal stability and hydrophobicity. researchgate.net The furfurylamine component, derived from renewable resources, adds a "green" dimension to these materials. The ability of enzymes to be engineered to both form and cleave silicon-carbon bonds opens up exciting possibilities in synthetic biology and biocatalysis. mdpi.com This could lead to the development of novel bio-hybrid materials and processes that utilize organosilicon furfurylamines as building blocks.

The field of plant synthetic biology is also an emerging area where silicon-containing compounds are gaining interest. mdpi.com While still in its early stages, the potential to engineer metabolic pathways in plants to produce organosilicon molecules could revolutionize the production of functional chemicals and materials.

Unaddressed Challenges and Opportunities in N-(3-triethylsilylpropyl)furfurylamine Research

Despite the promising outlook, several challenges and opportunities remain in the study of N-(3-triethylsilylpropyl)furfurylamine. A significant challenge lies in developing a comprehensive understanding of the structure-property relationships of this compound. Systematic studies are needed to correlate the specific features of its molecular architecture with its performance in various applications.

The long-term stability and degradation pathways of N-(3-triethylsilylpropyl)furfurylamine under different environmental conditions are also important areas for investigation. This is particularly crucial for applications where durability and environmental impact are key considerations. Furthermore, exploring the full scope of its reactivity, including the functionalization of both the furan ring and the silyl group, will unlock new synthetic possibilities and lead to the creation of a wider range of novel derivatives with tailored properties.

A significant opportunity lies in the further exploration of its biological activity. Comprehensive screening against a variety of biological targets could reveal unexpected therapeutic potential. Moreover, the development of computational models to predict the properties and reactivity of N-(3-triethylsilylpropyl)furfurylamine and its derivatives would accelerate the design of new materials and molecules with desired functionalities. Addressing these challenges and capitalizing on these opportunities will be essential for realizing the full scientific and technological potential of this versatile organosilicon furfurylamine.

Q & A

Basic: What are the established synthetic routes for N-(3-triethylsilylpropyl)furfurylamine?

Answer:

The synthesis of N-(3-triethylsilylpropyl)furfurylamine likely involves modifying the furfurylamine backbone via nucleophilic substitution or coupling reactions. For example:

- Silylation reactions : Triethylsilylpropyl groups can be introduced using silyl chlorides or silane reagents under inert conditions. A similar approach is used for N-(3-(trimethoxysilyl)propyl)aniline, where a silylpropyl group is attached via amine alkylation .

- Reductive amination : Furfurylamine derivatives are often synthesized via reductive amination of aldehydes/ketones with amines, as seen in bio-based benzoxazine synthesis using furfurylamine and benzaldehyde .

- Electrochemical methods : Advanced routes, such as bromonium-mediated electrochemical valorization of furfurylamine (yielding 97% product), highlight the role of redox-active mediators and acidic conditions .

Key steps include solvent selection (e.g., anhydrous tetrahydrofuran), temperature control (0–60°C), and catalysts (e.g., palladium for coupling). Reaction progress should be monitored via TLC or HPLC .

Advanced: How can reaction conditions be optimized to minimize byproduct formation during the silylation of furfurylamine?

Answer:

Byproduct formation in silylation reactions often stems from competing hydrolysis or incomplete substitution. Optimization strategies include:

- Moisture control : Use anhydrous solvents (e.g., THF, dichloromethane) and inert atmospheres (N₂/Ar) to prevent silyl reagent hydrolysis .

- Stoichiometry : A slight excess of triethylsilylpropyl chloride (1.1–1.3 eq.) ensures complete amine functionalization while minimizing unreacted starting material .

- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) can accelerate silylation and reduce side reactions like oligomerization .

- Temperature modulation : Lower temperatures (0–25°C) reduce thermal degradation, as seen in electrochemical syntheses where ambient conditions prevent furan ring decomposition .

Post-reaction purification (e.g., column chromatography or distillation) is critical for isolating the target compound .

Basic: What spectroscopic techniques are critical for characterizing N-(3-triethylsilylpropyl)furfurylamine?

Answer:

- ¹H/¹³C NMR : Essential for confirming the silylpropyl group attachment. The triethylsilyl moiety shows distinct peaks: δ 0.5–1.5 ppm (Si-CH₂), and methyl groups (δ ~0.8–1.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) and fragmentation patterns .

- FT-IR : Si-C (~1250 cm⁻¹) and Si-O (if oxidized, ~1000–1100 cm⁻¹) stretches validate silyl group incorporation .

- Elemental Analysis : Validates purity and stoichiometry, particularly for nitrogen and silicon content .

For structural ambiguity, 2D NMR (COSY, HSQC) or X-ray crystallography may be employed .

Advanced: How do computational studies aid in understanding the reaction mechanisms of silylpropyl modifications on furfurylamine derivatives?

Answer:

Computational methods (DFT, MD simulations) provide insights into:

- Reaction pathways : Identifying intermediates and transition states, such as the bromonium-mediated electrochemical cyclization of furfurylamine to 3-pyridinol .

- Electronic effects : Predicting regioselectivity in silylation by analyzing frontier molecular orbitals (HOMO/LUMO) of furfurylamine and silyl electrophiles .

- Solvent interactions : Molecular dynamics simulations model solvent effects on reaction kinetics, e.g., THF stabilizing silyl intermediates via dipole interactions .

These studies guide experimental optimization, such as selecting catalysts (e.g., Co nanoparticles for reductive amination) or adjusting pH for electrochemical steps .

Safety: What are the key safety considerations when handling N-(3-triethylsilylpropyl)furfurylamine in laboratory settings?

Answer:

- Flammability : The compound is highly flammable (like furfurylamine). Use spark-proof tools, grounded containers, and avoid open flames .

- Toxicity : Acute exposure risks include skin/eye irritation. Wear PPE (nitrile gloves, goggles) and use fume hoods for synthesis .

- Storage : Store in airtight containers under inert gas at 2–8°C to prevent moisture ingress and oxidation .

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions with silyl groups .

Chronic toxicity data are limited; assume reproductive or carcinogenic hazards until tested. Implement ALARA (As Low As Reasonably Achievable) exposure protocols .

Basic: How does the introduction of a triethylsilylpropyl group alter the physicochemical properties of furfurylamine?

Answer:

- Hydrophobicity : The silyl group increases lipophilicity, enhancing solubility in organic solvents (e.g., toluene, ethers) .

- Thermal stability : Silyl ethers/moieties improve thermal resistance, as seen in silane-modified polymers .

- Steric effects : Bulky triethylsilyl groups may reduce reactivity at the amine site, necessitating harsher conditions for further functionalization .

Property shifts can be quantified via logP measurements, DSC (decomposition temperature), and crystallinity analysis (XRD) .

Advanced: What strategies resolve contradictions in spectroscopic data during structural elucidation of silylated furfurylamine derivatives?

Answer:

- Cross-validation : Compare NMR/MS data with analogous compounds (e.g., N-(3-(trimethoxysilyl)propyl)aniline) to identify characteristic peaks .

- Isotopic labeling : Use ²⁹Si-labeled reagents to track silyl group incorporation via NMR .

- Computational NMR prediction : Tools like ACD/Labs or Gaussian simulate spectra to match experimental data, resolving ambiguities in peak assignments .

For persistent discrepancies, single-crystal X-ray diffraction provides definitive structural proof .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.